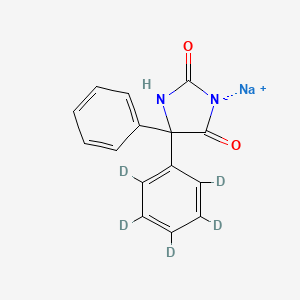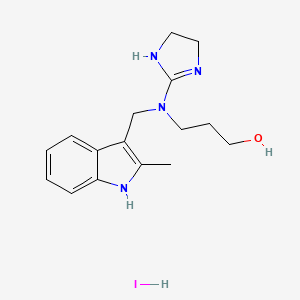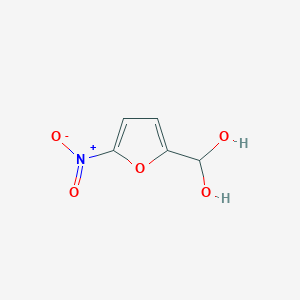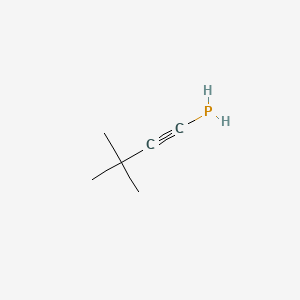![molecular formula C11H24OSi B14444936 Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane CAS No. 76436-96-9](/img/structure/B14444936.png)
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane typically involves the reaction of 4-methylhept-2-en-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-methylhept-2-en-3-ol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: The major products are typically silanols or siloxanes.
Reduction: The major products are silanes.
Substitution: The major products depend on the nucleophile used but can include various organosilicon compounds.
Applications De Recherche Scientifique
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to improve their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is relatively stable, but it can be cleaved under certain conditions, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the 4-methylhept-2-en-3-yl group.
Trimethoxysilane: Contains methoxy groups instead of the 4-methylhept-2-en-3-yl group, leading to different reactivity and applications.
Trimethylsilyl chloride: Used as a reagent in organic synthesis, similar to Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane, but with different reactivity due to the presence of the chloride group.
Uniqueness
This compound is unique due to the presence of the 4-methylhept-2-en-3-yl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other organosilicon compounds may not be effective.
Propriétés
Numéro CAS |
76436-96-9 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
trimethyl(4-methylhept-2-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-7-9-10(3)11(8-2)12-13(4,5)6/h8,10H,7,9H2,1-6H3 |
Clé InChI |
YQMSNSDLEWTJNX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=CC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)


![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)


![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)


